3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE
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Overview
Description
3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(4-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to yield 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound often involve the use of microwave-assisted synthesis and ultrasound irradiation to enhance reaction rates and yields. These methods are environmentally benign and provide high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as m-CPBA to form sulfonyl derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and propyl groups, using reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA for oxidation reactions.
Reducing Agents: Sodium borohydride for reduction reactions.
Nucleophiles: Halogens and other nucleophiles for substitution reactions.
Major Products
Oxidation Products: Sulfonyl derivatives.
Reduction Products: Reduced pyrazolopyrimidine derivatives.
Substitution Products: Substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-inflammatory and anti-cancer activities.
Pharmaceuticals: It is a key intermediate in the synthesis of various pharmaceutical agents.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors and enzymes, inhibiting their activity and leading to therapeutic effects. For example, it has been shown to inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A similar compound with heat-resistant properties.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another related compound with similar structural features.
Uniqueness
3-(2-METHOXYPHENYL)-2-METHYL-5-PROPYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its methoxy and propyl groups contribute to its unique pharmacological profile and make it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-4-7-12-10-15(21)20-17(18-12)16(11(2)19-20)13-8-5-6-9-14(13)22-3/h5-6,8-10,19H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTKJUWHDHESAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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